
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an imidazole and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with thiourea and an appropriate amine under acidic conditions to form the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate or disulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolates, disulfides, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can also form disulfide bonds with cysteine residues in proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar imidazole ring structure.
Triazine: Compounds with a similar triazine ring but different substituents.
Thiourea Derivatives: Compounds with similar thiol groups.
Uniqueness
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is unique due to its combination of an imidazole and triazine ring, along with an amino and thiol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H8N6S |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H8N6S/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
Clave InChI |
ISDLTYURFQLGGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)


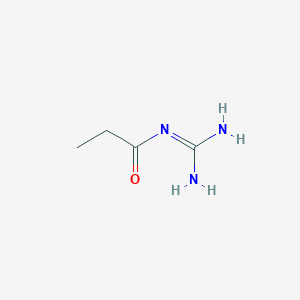
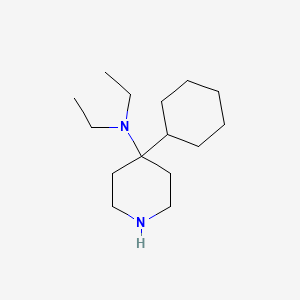
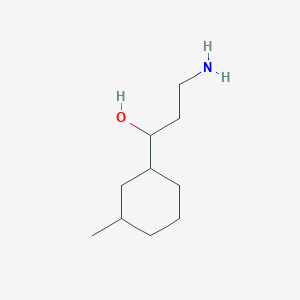

![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
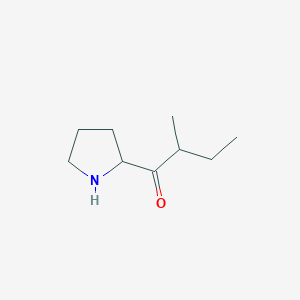
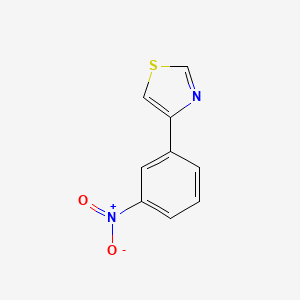

![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
